molecular formula C16H19NO3 B8738060 1,4-Dioxaspiro[4.5]decane-8-carbonitrile, 8-(4-methoxyphenyl)- CAS No. 5263-42-3

1,4-Dioxaspiro[4.5]decane-8-carbonitrile, 8-(4-methoxyphenyl)-

Cat. No. B8738060
CAS RN: 5263-42-3
M. Wt: 273.33 g/mol
InChI Key: CKCLQQWZUYNFPM-UHFFFAOYSA-N
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Patent
US03979444

Procedure details

A mixture of 27.98 g. (0.103 mole) of 4-cyano-4-(4-methoxyphenyl)cyclohexanone ethylene ketal (prepared in Example 21) and 28 g. of potassium hydroxide in 280 ml. of ethylene glycol is heated at reflux for about 16 hours. The resulting solution is allowed to cool, diluted with water and washed with ether. The aqueous layer is covered with ether and then cautiously acidified. The aqueous layer is extracted with two additional portions of ether and the extracts combined. The extracts are evaporated to dryness and the solid remaining is recrystallized from a mixture of methylene chloride and Skellysolve B to give 22.35 g. (83.1% yield) of 4-carboxy-4-(4-methoxyphenyl)cyclohexanone, ethylene ketal, having a melting point of 154° to 155.5°C.
Quantity
0.103 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ethylene ketal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1O[C:4]2([CH2:9][CH2:8][C:7]([C:18]#N)([C:10]3[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=3)[CH2:6][CH2:5]2)[O:3]C1.[OH-:21].[K+].C(O)C[OH:25]>O>[C:18]([C:7]1([C:10]2[CH:11]=[CH:12][C:13]([O:16][CH3:17])=[CH:14][CH:15]=2)[CH2:6][CH2:5][C:4](=[O:3])[CH2:9][CH2:8]1)([OH:25])=[O:21] |f:1.2|

Inputs

Step One
Name
Quantity
0.103 mol
Type
reactant
Smiles
C1COC2(CCC(CC2)(C2=CC=C(C=C2)OC)C#N)O1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CO)O
Step Four
Name
ethylene ketal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 27.98 g
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for about 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
WASH
Type
WASH
Details
washed with ether
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with two additional portions of ether
CUSTOM
Type
CUSTOM
Details
The extracts are evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the solid remaining is recrystallized from a mixture of methylene chloride and Skellysolve B
CUSTOM
Type
CUSTOM
Details
to give 22.35 g

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C1(CCC(CC1)=O)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.